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molecular formula C12H19NO5 B8788440 Diethyl 3-ethyl-5-oxo-2,2-pyrrolidinedicarboxylate CAS No. 2446-13-1

Diethyl 3-ethyl-5-oxo-2,2-pyrrolidinedicarboxylate

Cat. No. B8788440
M. Wt: 257.28 g/mol
InChI Key: RBLIOZQRPLHAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610734B2

Procedure details

To 150 mg of sodium dissolved in 150 mL of absolute ethanol was added diethyl acetamidomalonate (5.3 g, 25 mmol) and ethyl-(2E)-pent-2-enoate (3.5 g, 27.3 mmol). The reaction mixture was then refluxed for 20 h. After this period of time, 2 mL of glacial acetic acid was added, volatiles were removed under pressure with the aid of a water aspirator and heating bath. On cooling the residue solidified. The residue was dissolved in 50 mL of toluene and to this was added 20 mL of petroleum ether. The product precipitated when the mixture was cooled. The crystals were collected and washed with water and further dried in vacuo to obtain a white solid (5.6 g, 79.77%). Mass Spectrum (+ESI): 258 (M+H)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Yield
79.77%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:4])[CH3:3].C(O[C:20](=O)/[CH:21]=[CH:22]/CC)C.C(O)(=O)C>C(O)C>[CH2:10]([O:9][C:7]([C:6]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:20]([CH2:21][CH3:22])[CH2:3][C:2](=[O:4])[NH:5]1)=[O:8])[CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(\C=C\CC)=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
volatiles were removed under pressure with the aid of a water aspirator
TEMPERATURE
Type
TEMPERATURE
Details
heating bath
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the residue solidified
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL of toluene
ADDITION
Type
ADDITION
Details
to this was added 20 mL of petroleum ether
CUSTOM
Type
CUSTOM
Details
The product precipitated when the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
further dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(NC(CC1CC)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 79.77%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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